

A Technical Guide to the Gastrin/Cholecystokinin Peptide Family and its Homologs

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Abstract: The term "**Peptide G**" is often associated with the Gastrin family of peptides and their principal homologs, the Cholecystokinin (CCK) family. These structurally related peptides are critical regulators of numerous digestive and neurological processes.[1][2] Gastrin is a primary stimulant of gastric acid secretion and mucosal growth, while CCK is integral to pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.[3][4] Both peptide families exert their effects by binding to two highly homologous G-protein coupled receptors (GPCRs): the CCK1 Receptor (CCK1R) and the CCK2 Receptor (CCK2R).[3][5] This technical guide provides an in-depth overview of the Gastrin/CCK family, detailing their structure, signaling pathways, and quantitative parameters. It also outlines key experimental protocols for their study, serving as a vital resource for professionals in pharmacology and drug development.

Introduction to the Gastrin/CCK Peptide Family

Gastrin and Cholecystokinin (CCK) are peptide hormones that share a common C-terminal pentapeptide amide sequence, which is crucial for their biological activity.[3][6] Gastrin is predominantly synthesized by G-cells in the stomach's antrum and duodenum, playing a pivotal role in stimulating gastric acid secretion.[7][8] CCK is produced by I-cells in the small intestine and is also found extensively in the central nervous system.[4][6] It is a key regulator of fat and protein digestion.[6]

The biological effects of both peptide families are mediated through two principal receptors:

- **CCK1 Receptor (CCK1R):** Formerly known as the CCK-A ("Alimentary") receptor, it binds CCK with a 500- to 1,000-fold higher affinity than gastrin.[9] It is the primary receptor for CCK's effects on the pancreas and gallbladder.[10]
- **CCK2 Receptor (CCK2R):** Previously known as the CCK-B ("Brain") receptor, it binds both gastrin and CCK with similarly high affinity.[10][11] This receptor mediates the primary physiological actions of gastrin.[9]

Due to their roles in cell proliferation and growth, both gastrin and CCK have been implicated in the pathology of various cancers, including those of the gastrointestinal tract.[9][12]

Structure and Homology

The Gastrin/CCK family includes several active peptide forms that arise from post-translational modification of a larger precursor molecule, preprogastrin or preprocholecystokinin.[2][6]

- **Gastrin:** Exists in several forms, such as gastrin-34, gastrin-17, and gastrin-14, named for their amino acid length.[7]
- **CCK:** Also exists in multiple isoforms, including CCK-58, CCK-33, CCK-22, and CCK-8.[4][6]

The key to their shared function lies in the identical C-terminal five amino acids.[6] However, a critical distinction for receptor selectivity is the sulfation of a tyrosine residue in CCK, which is essential for high-affinity binding to the CCK1R.[4][13]

Signaling Pathways

Upon binding to their respective GPCRs, gastrin and CCK trigger a cascade of intracellular signaling events. These receptors are primarily coupled to heterotrimeric G-proteins, leading to the activation of multiple downstream effectors.[11][14][15]

CCK2R (Gastrin Receptor) Signaling: The CCK2R couples to Gq and Gα12/13 proteins.[9][16] Ligand binding initiates:

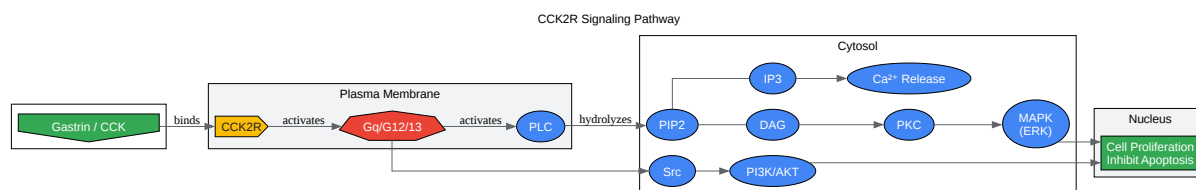
- **Gq Pathway:** Activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11]

- Second Messengers: IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[11]
- Downstream Cascades: These events lead to the activation of several pro-proliferative and anti-apoptotic pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK), PI3K/AKT, and Src signaling cascades.[9][12][16]

CCK1R Signaling: The CCK1R couples to G_q and G_s proteins.[9]

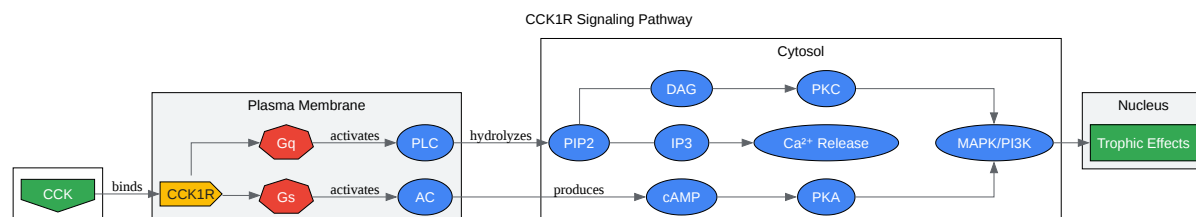
- G_q Pathway: Similar to CCK2R, it activates the PLC/Ca²⁺/PKC pathway.[9][16]
- G_s Pathway: Activates Adenylyl Cyclase (AC), leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][16]
- Downstream Cascades: This also results in the activation of MAPK and PI3K/AKT pathways, contributing to trophic effects.[9]

Below are Graphviz diagrams illustrating these core pathways.



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Diagram 1: CCK2R (Gastrin) Signaling Pathway.



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Diagram 2: CCK1R Signaling Pathway.

Quantitative Data

The binding affinities and physiological concentrations of these peptides are crucial for understanding their function and for drug development.

Table 1: Receptor Binding Affinities

Ligand	Receptor	Binding Affinity (Ki or Kd)	Notes
CCK (sulfated)	CCK1R	~0.6 - 1.0 nM	High affinity, required for physiological action. [10] [13]
Gastrin	CCK1R	Micromolar (μ M) range	Low affinity, ~1000-fold less than CCK. [10] [13]
CCK (desulfated)	CCK1R	~500-fold lower than sulfated CCK	Sulfation is critical for CCK1R binding. [13]
CCK (sulfated)	CCK2R	~0.3 - 1.0 nM	High affinity. [10] [13]

| Gastrin | CCK2R | ~0.3 - 1.0 nM | High affinity, similar to CCK.[\[10\]](#)[\[13\]](#) |

Table 2: Physiological Concentrations

Peptide	Condition	Typical Concentration Range (pg/mL)	Notes
Gastrin	Fasting	25 - 111 pg/mL	Levels rise in response to food, elevated pH. [17]
Gastrin	Postprandial	5- to 10-fold higher than CCK	Gastrin is likely the primary physiological ligand for peripheral CCK2Rs. [10]

| CCK | Plasma | Low picomolar range | Circulating levels are generally low.[\[18\]](#) |

Experimental Protocols

Studying the Gastrin/CCK system involves a range of techniques from ligand binding assays to functional cellular analyses.

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity of ligands to CCK receptors.

Objective: To quantify the specific binding of a radiolabeled ligand (e.g., ^{125}I -Gastrin) to receptors in a tissue or cell membrane preparation.

Methodology:

- Membrane Preparation:
 - Homogenize tissue (e.g., rat gastric mucosa) or cultured cells expressing the target receptor in a cold buffer.
 - Perform differential centrifugation to isolate a membrane fraction rich in the receptor. A 270-30,000 g membrane preparation is often used.[\[19\]](#)

- Determine protein concentration of the membrane preparation (e.g., using a Bradford assay).
- Binding Reaction:
 - In assay tubes, combine the membrane preparation (150-200 µg protein) with a fixed concentration of radiolabeled ligand (e.g., ^{125}I -Gastrin).[19]
 - For determining non-specific binding, add a large excess of unlabeled ligand (e.g., cold gastrin) to a parallel set of tubes.
 - For competition assays, add varying concentrations of an unlabeled competitor ligand.
- Incubation:
 - Incubate the mixture under optimized conditions. For gastrin binding, this is typically 30 minutes at 30°C.[19]
- Separation:
 - Rapidly separate the bound from free radioligand, usually by vacuum filtration through glass fiber filters.
- Quantification:
 - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Use saturation binding data to determine the dissociation constant (K_d) and maximum binding capacity (B_{max}).
 - Use competition binding data to calculate the inhibitory constant (K_i) for the competitor ligand.

Peptide Quantification in Serum/Plasma

Accurate measurement of circulating peptide levels is essential for physiological and clinical studies.

Objective: To measure the concentration of gastrin or CCK in a biological fluid.

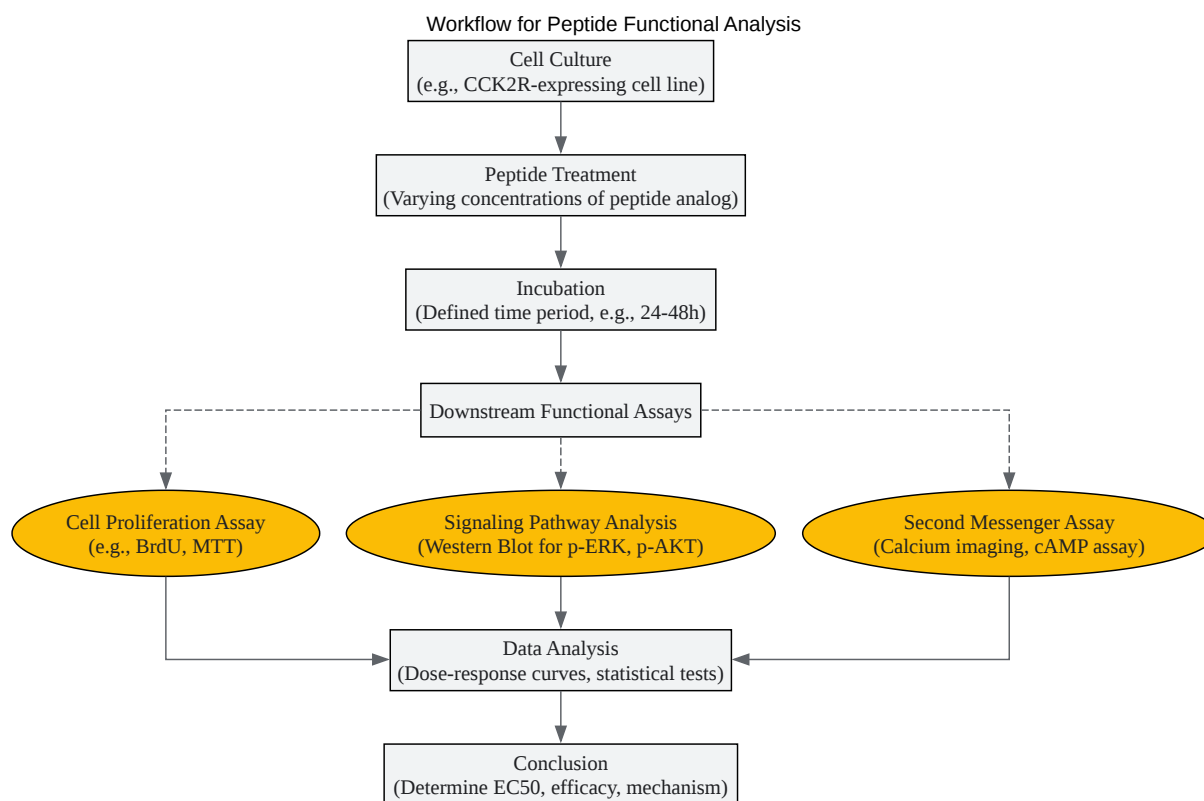
Methodology (Immunoassay):

- Sample Collection & Preparation:
 - Collect blood in appropriate tubes (e.g., SST tube for serum).[17]
 - For gastrin, the patient should be fasting (12+ hours) and have ceased H2-receptor blockers and proton pump inhibitors.[17]
 - Immediately place the sample on ice, centrifuge to separate serum/plasma, aliquot, and freeze.[17]
- Assay Procedure (Example: Chemiluminescent Immunoassay):
 - The assay typically uses a "sandwich" format where two antibodies bind to different epitopes on the peptide.
 - A capture antibody is immobilized on a solid phase (e.g., microplate).
 - The sample is added, and the peptide is captured by the antibody.
 - A second, detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a chemiluminescent label is added.
 - After incubation and washing steps, a substrate is added that reacts with the enzyme to produce a light signal.
 - The intensity of the light is proportional to the amount of peptide in the sample and is measured by a luminometer.
- Data Analysis:
 - A standard curve is generated using known concentrations of the peptide.

- The concentration of the peptide in the unknown samples is interpolated from the standard curve.

Workflow for Peptide Functional Analysis

This workflow outlines the steps to investigate the biological effect of a gastrin/CCK analog on a target cell line.



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